molecular formula C28H21ClN2O4 B8748982 N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

Cat. No. B8748982
M. Wt: 484.9 g/mol
InChI Key: WUBFAXNVDMCVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178557B2

Procedure details

A slurry of 6-(6,7-dimethoxy-quinolin-4-yloxy)-naphthalene-1-carboxylic acid hydrochloride (0.200 g, 0.532 mmol, step a), HATU (0.264 g, 0.692 mmol), and Et3N (0.296 ml, 2.12 mmol) in 1.33 mL of DMF under argon was stirred at RT. After 1 h, 4-hydroxyaniline (0.116 g, 1.064 mmol) was added. The solution was stirred at RT for 0.5 h then at 50° C. After 2 h, the reaction was diluted with EtOAc and washed with saturated aqueous NaHCO3, water, and brine. The organic layer was dried (Na2SO4), filtered and concentrated. The residue remaining after concentration was dissolved in acetone and purified by reverse-phase HPLC (pH 1 CH3CN/water solvent system). The fractions containing the desired product were concentrated, dissolved in CH2Cl2, and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried (Na2SO4), filtered and concentrated to afford the titled compound as a pale yellow solid. M+H −467.1. Calc'd for C28H22N2O5−466.49.
Name
6-(6,7-dimethoxy-quinolin-4-yloxy)-naphthalene-1-carboxylic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.264 g
Type
reactant
Reaction Step One
Name
Quantity
0.296 mL
Type
reactant
Reaction Step One
Name
Quantity
1.33 mL
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[N:10]=[CH:9][CH:8]=[C:7]2[O:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][CH:26]=1)[C:23]([C:27](O)=[O:28])=[CH:22][CH:21]=[CH:20]2.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(CC)CC.O[C:62]1[CH:68]=[CH:67][C:65]([NH2:66])=[CH:64][CH:63]=1>CN(C=O)C.CCOC(C)=O>[Cl:1][C:62]1[CH:68]=[CH:67][C:65]([NH:66][C:27]([C:23]2[C:24]3[C:19](=[CH:18][C:17]([O:16][C:7]4[C:6]5[C:11](=[CH:12][C:13]([O:14][CH3:15])=[C:4]([O:3][CH3:2])[CH:5]=5)[N:10]=[CH:9][CH:8]=4)=[CH:26][CH:25]=3)[CH:20]=[CH:21][CH:22]=2)=[O:28])=[CH:64][CH:63]=1 |f:0.1,2.3|

Inputs

Step One
Name
6-(6,7-dimethoxy-quinolin-4-yloxy)-naphthalene-1-carboxylic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC=1C=C2C(=CC=NC2=CC1OC)OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
0.264 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.296 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.33 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.116 g
Type
reactant
Smiles
OC1=CC=C(N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in acetone
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase HPLC (pH 1 CH3CN/water solvent system)
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)C1=CC=CC2=CC(=CC=C12)OC1=CC=NC2=CC(=C(C=C12)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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